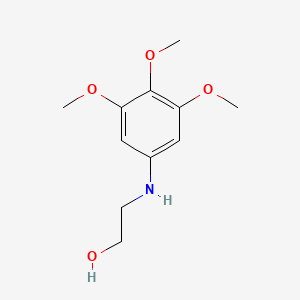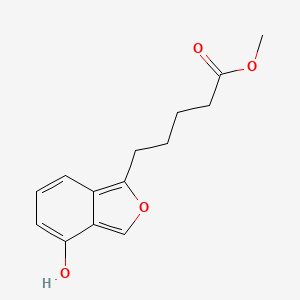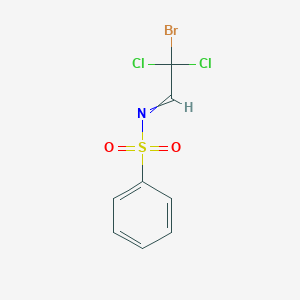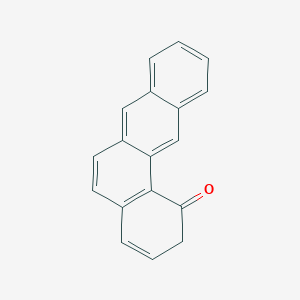
Tetraphen-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraphen-1(2H)-one is a polycyclic aromatic hydrocarbon consisting of four fused benzene rings. It is an angular ortho-fused polycyclic arene, which means that the benzene rings are connected in a specific angular arrangement . This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetraphen-1(2H)-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under high-temperature conditions. For example, the cyclization of 1,2-diphenylacetylene can yield this compound . The reaction typically requires a catalyst, such as palladium or platinum, and is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, this compound is produced through the catalytic dehydrogenation of tetraphen-1-ol. This process involves the use of a metal catalyst, such as copper or nickel, at elevated temperatures. The reaction is carried out in a continuous flow reactor to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Tetraphen-1(2H)-one undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Electrophiles such as halogens, nitro groups; reactions often require a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Tetraphen-1,2-dione
Reduction: Tetraphen-1-ol
Substitution: Various substituted this compound derivatives depending on the electrophile used.
Scientific Research Applications
Tetraphen-1(2H)-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tetraphen-1(2H)-one involves its interaction with various molecular targets and pathways. In biological systems, it can intercalate into DNA, disrupting normal cellular processes and leading to cytotoxic effects . Additionally, this compound can inhibit specific enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Tetraphen-1(2H)-one can be compared with other polycyclic aromatic hydrocarbons, such as:
Benz[a]anthracene: Similar in structure but differs in the arrangement of benzene rings.
Benzo[a]pyrene: Known for its carcinogenic properties, whereas this compound has shown potential therapeutic applications.
Chrysene: Another polycyclic aromatic hydrocarbon with a different ring fusion pattern.
This compound stands out due to its unique angular ortho-fused structure, which imparts distinct chemical and biological properties .
Properties
CAS No. |
112772-02-8 |
|---|---|
Molecular Formula |
C18H12O |
Molecular Weight |
244.3 g/mol |
IUPAC Name |
2H-benzo[a]anthracen-1-one |
InChI |
InChI=1S/C18H12O/c19-17-7-3-6-12-8-9-15-10-13-4-1-2-5-14(13)11-16(15)18(12)17/h1-6,8-11H,7H2 |
InChI Key |
WSOCDJKBUKNVRO-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C(C1=O)C3=CC4=CC=CC=C4C=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


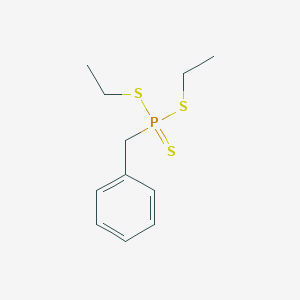
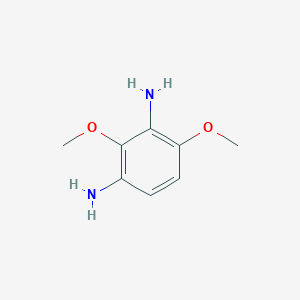
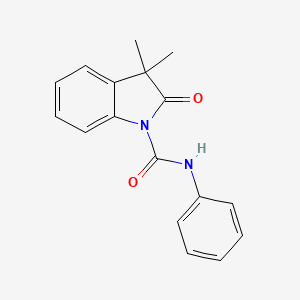
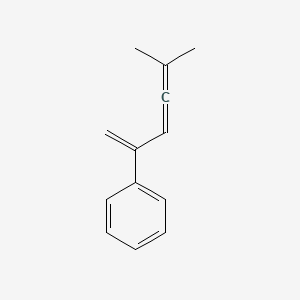
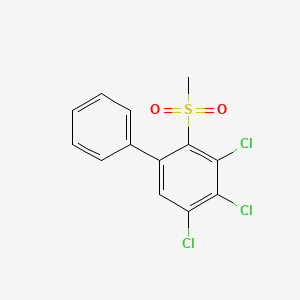
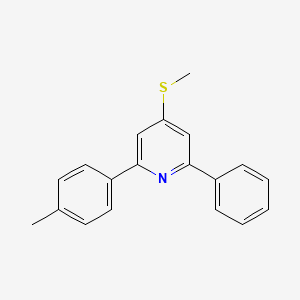
![9-Chloro-1,5-dioxaspiro[5.5]undecane](/img/structure/B14305805.png)
![Ethyl 5-formyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B14305816.png)
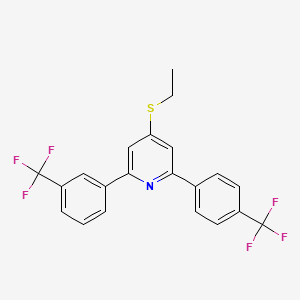
![10-Ethyl-8-methoxybenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14305843.png)
![2-[2,2-bis(4-methylphenyl)cyclopropyl]-4,5-dihydro-1H-imidazole](/img/structure/B14305848.png)
